4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid
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Overview
Description
4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid is an organic compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of a diethoxyphosphoryl group and two fluorine atoms attached to a but-2-enoic acid backbone. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid typically involves the reaction of a suitable precursor with diethyl phosphite and a fluorinating agent. One common method involves the use of a Michael addition reaction, where a diethyl phosphite is added to a fluorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the addition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are often used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites and modulating the activity of the target molecule. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-(Diethoxyphosphoryl)-4,4-difluorobut-2-enoic acid: shares similarities with other phosphonic acid esters, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both diethoxyphosphoryl and fluorine groups makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
190334-26-0 |
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Molecular Formula |
C8H13F2O5P |
Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-4,4-difluorobut-2-enoic acid |
InChI |
InChI=1S/C8H13F2O5P/c1-3-14-16(13,15-4-2)8(9,10)6-5-7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
PQMFXSPHXKFATL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=CC(=O)O)(F)F)OCC |
Origin of Product |
United States |
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